molecular formula C10H19NO B13769434 2-Hexyn-1-OL, 6-(diethylamino)- CAS No. 53310-05-7

2-Hexyn-1-OL, 6-(diethylamino)-

Cat. No.: B13769434
CAS No.: 53310-05-7
M. Wt: 169.26 g/mol
InChI Key: SFKHXPCUIPLROH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(diethylamino)hex-2-yn-1-ol typically involves the reaction of diethylamine with hex-2-yne-1-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 6-(diethylamino)hex-2-yn-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)hex-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(diethylamino)hex-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Diethylamino)hex-2-yn-1-ol is unique due to its specific combination of a diethylamino group and a hexynol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

53310-05-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

6-(diethylamino)hex-2-yn-1-ol

InChI

InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-5,7,9-10H2,1-2H3

InChI Key

SFKHXPCUIPLROH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC#CCO

Origin of Product

United States

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